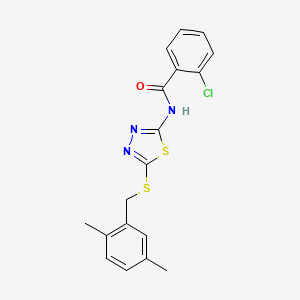
2-chloro-N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H16ClN3OS2 and its molecular weight is 389.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, like our compound, are known to interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems .
Mode of Action
It’s known that the thiazole ring, a key component of this compound, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This suggests that the compound could interact with its targets through a variety of mechanisms, potentially leading to diverse biological effects.
Result of Action
It’s known that compounds containing a thiazole ring can behave unpredictably when entering physiological systems, potentially resetting the system differently . This suggests that the compound could have a wide range of potential effects, depending on the specific targets and pathways it interacts with.
Biological Activity
The compound 2-chloro-N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide belongs to the class of 1,3,4-thiadiazole derivatives , which are known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects supported by recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Thiadiazole Ring : A five-membered ring containing two nitrogen atoms and one sulfur atom.
- Chloro and Benzamide Substitution : Enhances its biological potency.
- Dimethylbenzylthio Group : Contributes to its interaction with biological targets.
Antimicrobial Activity
- Mechanism of Action : Thiadiazole derivatives exhibit antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
- Research Findings :
- A study indicated that thiadiazole compounds show significant activity against both Gram-positive and Gram-negative bacteria. The presence of the benzylthio group enhances this activity significantly .
- In vitro tests demonstrated that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | 0.03 - 4 | S. aureus, E. coli |
| Reference Antibiotic (e.g., Ciprofloxacin) | 0.05 - 8 | S. aureus, E. coli |
Anticancer Activity
- Cytotoxic Effects : Research has shown that thiadiazole derivatives can induce apoptosis in cancer cells through various mechanisms including the inhibition of cell proliferation and modulation of apoptosis-related proteins .
- Case Studies :
| Cell Line | IC50 (µM) | Comparison with Doxorubicin |
|---|---|---|
| PC3 | 10 | Higher than Doxorubicin |
| HT29 | 15 | Comparable |
Anti-inflammatory Activity
- Mechanisms : Thiadiazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory processes .
- Experimental Evidence : Compounds exhibiting anti-inflammatory properties have been tested in animal models of inflammation, showing reduced edema and inflammatory markers.
Properties
IUPAC Name |
2-chloro-N-[5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS2/c1-11-7-8-12(2)13(9-11)10-24-18-22-21-17(25-18)20-16(23)14-5-3-4-6-15(14)19/h3-9H,10H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXUIMQDZZQFAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














